Product packaging for Vinorelbine N-Methiodide(Cat. No.:CAS No. 89368-96-7)

Vinorelbine N-Methiodide

Cat. No.: B1145187
CAS No.: 89368-96-7
M. Wt: 920.87
Attention: For research use only. Not for human or veterinary use.
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Description

Vinorelbine N-Methiodide (CAS 89368-96-7) is a qualified pharmaceutical reference standard essential for advanced research and development in oncology drug projects. This compound is chemically identified as (6′RS)-4′-deoxy-6′-methyl-3′,4′-didehydro-6′-azonia-8′-norvincaleukoblastine Iodide salt and serves a critical role in the analytical profiling of its parent drug, Vinorelbine . Vinorelbine is a third-generation vinca alkaloid chemotherapy agent approved for the treatment of non-small cell lung cancer (NSCLC) and breast cancer, which functions as a mitotic inhibitor by disrupting tubulin polymerization and microtubule formation, leading to cell cycle arrest at the metaphase/anaphase transition . In the context of pharmaceutical quality control, this compound is recognized as a specified impurity (EP Impurity F) . Its primary research application is as a high-quality calibrant for analytical techniques such as High-Performance Liquid Chromatography (HPLC). It is indispensable for method development, validation (AMV), and ensuring quality control (QC) during the commercial production of Vinorelbine and related compounds, as well as in the preparation of Abbreviated New Drug Applications (ANDA) . Supplied with comprehensive characterization data and Certificate of Analysis (CoA) compliant with regulatory guidelines, this compound enables researchers to ensure the identity, purity, and consistency of their oncological pharmaceutical products . This product is intended for research purposes only and is not for human consumption.

Properties

CAS No.

89368-96-7

Molecular Formula

C₄₆H₅₇IN₄O₈

Molecular Weight

920.87

Synonyms

(2R,6R,8S)-8-[(2β,3β,4β,5α,12R,19α)-4-(Acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-3-(methoxycarbonyl)-1-methylaspidospermidin-15-yl]-4-ethyl-1,3,6,7,8,9-hexahydro-2-methyl-2,6-methano-2H-azecino[4,3-b]indolium Iodide;  [2R-(2R*,6R*,8S*)]-8-[(2β,3β,

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of Vinorelbine N Methiodide

Synthetic Routes to Vinorelbine (B1196246) Precursors

The synthesis of vinorelbine, and by extension its N-methiodide derivative, begins with the coupling of two key monomeric indole (B1671886) alkaloids: vindoline (B23647) and catharanthine (B190766). nih.gov These precursors are themselves complex natural products isolated from the Madagascar periwinkle, Catharanthus roseus. nih.gov

Role of Vindoline and Catharanthine Moieties

Vindoline and catharanthine represent the two fundamental building blocks of the dimeric vinca (B1221190) alkaloids. nih.gov The vindoline moiety is a dihydroindole alkaloid, while the catharanthine portion is an iboga-type indole alkaloid. The coupling of these two molecules is a critical step in the semi-synthesis of vinorelbine. This process typically involves an oxidative coupling reaction, which can be promoted by various reagents, including ferric ions. The resulting dimeric structure is then subjected to further chemical modifications to yield vinorelbine.

Methods for N-Methiodation and Quaternization Reactions

The formation of Vinorelbine N-Methiodide involves the quaternization of a tertiary amine within the vinorelbine structure. Specifically, the basic nitrogen atom in the vindoline portion of the molecule is susceptible to alkylation. The Menshutkin reaction, a classic method for the quaternization of tertiary amines with an alkyl halide, provides the fundamental chemical principle for this transformation. wikipedia.org

In the context of synthesizing this compound, this would involve the reaction of vinorelbine with methyl iodide. The lone pair of electrons on the nitrogen atom of the vindoline moiety attacks the electrophilic methyl group of methyl iodide, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium (B1175870) center. The iodide ion serves as the counter-ion. wikipedia.org

A study on the cyclopropanation of vinblastine (B1199706), a closely related vinca alkaloid, unexpectedly yielded the N-methyl quaternary salt. This highlights the reactivity of the vindoline nitrogen and its propensity to undergo N-methylation under certain reaction conditions. mdpi.com

Formation of this compound as a Byproduct or Impurity during Vinorelbine Synthesis

This compound is recognized as a known impurity in the production of vinorelbine, where it is designated as "Vinorelbine EP Impurity F". synzeal.comchemicalbook.com Its formation as a byproduct can occur if methylating agents are present during the synthesis or purification of vinorelbine. For instance, if methyl iodide or other methyl donors are used in any step of the manufacturing process or are present as impurities in solvents or reagents, they can react with the nucleophilic nitrogen of the vindoline moiety to form the quaternary ammonium salt.

The specific conditions that favor the formation of this impurity include the presence of a suitable methyl source and reaction conditions (e.g., temperature, pH, solvent) that promote the N-alkylation reaction. Given the high reactivity of the vindoline nitrogen, even trace amounts of methylating agents can potentially lead to the formation of this compound.

Impurity NameCAS NumberMolecular FormulaMolecular Weight
This compound (Vinorelbine EP Impurity F)89368-96-7C46H57IN4O8920.87 g/mol

Controlled Synthesis of this compound for Research Purposes

For research purposes, the controlled synthesis of this compound can be achieved by reacting vinorelbine with a methylating agent under controlled conditions. A typical laboratory-scale synthesis would involve dissolving vinorelbine in a suitable organic solvent and then adding a stoichiometric excess of methyl iodide. The reaction mixture would be stirred at a specific temperature for a defined period to ensure complete conversion.

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product can be isolated and purified using standard chromatographic techniques. Characterization of the synthesized this compound would involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Analogues and Derivatization Strategies for Vinca Alkaloids Relevant to N-Methiodide Formation

The derivatization of vinca alkaloids, including the formation of quaternary ammonium salts, is an area of interest for exploring structure-activity relationships and developing new therapeutic agents. The nitrogen atom in the vindoline moiety is a common target for modification.

Strategies for derivatization at this position often involve N-alkylation with various alkyl halides to introduce different functional groups. These modifications can alter the physicochemical properties of the molecule, such as its solubility, lipophilicity, and ability to cross cell membranes. The introduction of a permanent positive charge through quaternization, as in this compound, is expected to have a significant impact on the compound's biological activity. rsc.orguqtr.ca

Structural Elucidation and Advanced Analytical Characterization of Vinorelbine N Methiodide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of Vinorelbine (B1196246) N-Methiodide. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like Vinorelbine N-Methiodide. Given the structural complexity of the parent compound, Vinorelbine, full spectral assignment typically requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). nih.govnih.gov

The synthesis of this compound from Vinorelbine introduces specific, predictable changes in the NMR spectrum. The most telling evidence of successful N-methylation is the appearance of a new singlet in the 1H NMR spectrum, corresponding to the protons of the newly introduced N-methyl (-N+-CH3) group. This signal typically appears in the range of 3.0-3.5 ppm.

Furthermore, the quaternization of the nitrogen atom induces a deshielding effect on the neighboring protons. This results in a downfield shift (an increase in ppm value) of the signals corresponding to protons on the carbons adjacent to the newly formed quaternary ammonium (B1175870) center. 2D NMR experiments are crucial for precisely assigning these shifted signals and confirming the exact site of methylation within the vindoline (B23647) or catharanthine (B190766) moiety.

Table 1: Illustrative Comparison of Key 1H NMR Chemical Shifts (δ) for Vinorelbine and Expected Shifts for this compound.

Proton Group Typical δ in Vinorelbine (ppm) Expected δ in this compound (ppm) Expected Change
Aromatic Protons6.0 - 7.56.0 - 7.5Minimal change
O-Acetyl (CH3)~2.1~2.1No significant change
N-Methyl (vindoline)~2.7~2.7No significant change
N+-Methyl (new) N/A ~3.2 Appearance of new singlet
Protons α to N+VariableShifted downfieldSignificant downfield shift

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is the preferred method due to the pre-existing positive charge of the quaternary ammonium cation.

The mass spectrum of this compound would show a distinct molecular ion peak corresponding to the cation [C45H54N4O8 + CH3]+. The parent Vinorelbine molecule has a molecular weight of 778.9 g/mol , and its protonated form [M+H]+ is observed at a mass-to-charge ratio (m/z) of approximately 779.4. nih.govnih.gov The addition of a methyl group (CH3) increases the mass by 14.03 u. Therefore, the cation of this compound is expected to have an m/z of approximately 793.4.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the molecular ion. nih.gov The fragmentation pattern of the this compound cation would be compared to that of the parent Vinorelbine. While the precursor ion is different, many of the product ions, resulting from the fragmentation of the core bisindole structure, would be expected to be identical to those observed for Vinorelbine, such as the transition m/z 779.4 → 122.0. nih.gov This confirms that the core structure remains intact.

Table 2: Expected Mass Spectrometric Data for this compound.

Analyte Ion Form Expected Precursor Ion (m/z) Key Fragment Ions (m/z)
Vinorelbine[M+H]+779.4122.0, 224.2
This compound[M]+~793.4Expected to include fragments common to Vinorelbine

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores (light-absorbing groups). The UV-Vis spectrum of Vinorelbine is characterized by absorption maxima related to its indole (B1671886) and dihydroindole moieties. In ethanol, Vinorelbine exhibits characteristic absorption peaks at wavelengths (λmax) of 215, 268, 293, and 310 nm. nih.gov

The N-methylation reaction to form this compound does not fundamentally alter the primary chromophoric systems within the molecule. Therefore, the UV-Vis absorption spectrum of this compound is expected to be very similar to that of the parent Vinorelbine, exhibiting maxima at or near the same wavelengths. This technique is less useful for confirming the N-methylation itself but is critical for detection and quantification purposes in chromatographic methods.

Chromatographic Methods for Separation and Identification

Chromatographic techniques are essential for separating this compound from the parent compound, reaction intermediates, and other impurities, as well as for its identification and quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Vinorelbine and its related substances. nih.gov Reversed-phase HPLC, typically employing a C18 stationary phase, is the standard method. nih.govthermofisher.com

For the analysis of this compound, a reversed-phase HPLC method would also be appropriate. However, due to the introduction of a permanent positive charge, this compound is significantly more polar than Vinorelbine. Consequently, under identical chromatographic conditions, this compound will be less retained on a C18 column and will elute earlier (i.e., have a shorter retention time).

To achieve adequate separation from other components, the mobile phase composition must be optimized. This typically involves reducing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) and increasing the proportion of the aqueous buffer. The use of an ion-pairing agent in the mobile phase could also be explored to improve peak shape and retention.

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the unequivocal identification of this compound in complex mixtures, even at very low concentrations. researchgate.netnih.gov

Table 3: Typical HPLC Parameters for Vinca (B1221190) Alkaloid Analysis and Adaptations for this compound.

Parameter Typical Method for Vinorelbine Expected Adaptation for this compound
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Reversed-Phase C18 or Polar-Embedded C18
Mobile Phase Acetonitrile/Methanol (B129727)/Aqueous Buffer (e.g., pH 6.5)Increased aqueous buffer content; lower organic modifier %
Detection UV at ~267 nmUV at ~267 nm; MS/MS for higher sensitivity
Retention Time Baseline RetentionShorter Retention Time (earlier elution)

Chromatographic Detection and Quantification Strategies

The primary method for the detection and quantification of this compound in an HPLC system is UV detection. Based on the UV-Vis spectrum, a wavelength of approximately 267 nm is suitable for sensitive detection. thermofisher.com Quantification is achieved by creating a calibration curve, which plots the peak area of the analyte against a series of known concentrations of a reference standard. From this curve, the concentration of the analyte in an unknown sample can be determined.

For trace-level analysis or analysis in complex biological matrices, LC-MS/MS offers superior performance. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to monitor a specific precursor-to-product ion transition (e.g., m/z 793.4 → specific fragment). nih.gov This technique provides exceptional selectivity and sensitivity, minimizing interference from other co-eluting compounds.

Purity Profiling and Impurity Isolation Methodologies

The purity of a reference standard is fundamental to its utility. The purity profiling of this compound involves a comprehensive assessment to detect and quantify any extraneous components. This process is crucial for establishing a well-characterized reference material for use in the quality control of Vinorelbine.

Forced degradation studies are a cornerstone of purity profiling, providing insight into the potential degradation pathways and the formation of impurities under various stress conditions. biotech-asia.org While specific forced degradation data for this compound is not extensively published, the general approach, as recommended by the International Council for Harmonisation (ICH) guidelines, involves subjecting the compound to a range of stress conditions. nih.gov This typically includes exposure to acidic, basic, and neutral hydrolysis, as well as oxidative, thermal, and photolytic stress.

The degradation products, along with any process-related impurities from the synthesis of this compound, are then analyzed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). ijper.org The development of such a method is crucial for separating the main component from all potential impurities.

Table 1: Typical Stress Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Neutral Hydrolysis Water at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105°C for 48 hours
Photolytic Degradation Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter)

The isolation of this compound, either from a synthesis reaction mixture or as a degradation product of Vinorelbine, is typically achieved using preparative chromatography. nih.govresearchgate.net Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating impurities in sufficient quantities for structural elucidation and for use as reference standards. nih.gov

A general workflow for the isolation and purification of a Vinorelbine impurity like this compound would involve:

Method Development: An analytical HPLC method is first developed to achieve good separation between Vinorelbine, this compound, and other related substances.

Scale-Up to Preparative HPLC: The analytical method is then scaled up to a preparative scale. This involves selecting a larger column with the same stationary phase and optimizing the flow rate and sample loading to maximize throughput while maintaining resolution.

Fraction Collection: The eluent from the preparative HPLC is monitored, and the fraction containing the purified this compound is collected.

Purity Confirmation: The purity of the isolated fraction is then confirmed using the analytical HPLC method.

Structural Elucidation: The definitive structure of the isolated impurity is confirmed using spectroscopic techniques such as Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

Application in Analytical Method Development and Validation for Vinorelbine Quality Control

A well-characterized reference standard of this compound is indispensable for the development and validation of analytical methods used for the quality control of Vinorelbine drug substance and drug product. axios-research.comaquigenbio.com Its primary application is in the validation of the specificity of chromatographic methods, such as those prescribed by the United States Pharmacopeia (USP). thermofisher.com

Method validation is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose. The availability of known impurity standards like this compound is crucial for several validation parameters.

Specificity/Selectivity: The most critical application of this compound is in demonstrating the specificity of an analytical method. The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. By spiking a sample of Vinorelbine with this compound and other known impurities, it can be demonstrated that the chromatographic method can separate all these components from the main Vinorelbine peak, thus proving its specificity. researchgate.net

Table 2: Role of this compound in Analytical Method Validation

Validation ParameterApplication of this compound
Specificity Used to demonstrate the resolution between the Vinorelbine peak and the impurity peak.
Limit of Detection (LOD) Can be used to determine the lowest concentration of the impurity that can be detected by the method.
Limit of Quantitation (LOQ) Used to establish the lowest concentration of the impurity that can be accurately and precisely quantified.
Accuracy A known amount of this compound can be spiked into a sample matrix and the recovery determined to assess the accuracy of the method for impurity quantification.
Precision Replicate analyses of samples containing this compound are performed to assess the precision (repeatability and intermediate precision) of the method for impurity determination.

The development of a robust, stability-indicating HPLC method for Vinorelbine relies on the availability of such impurity standards. A typical HPLC method for Vinorelbine and its impurities would utilize a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a buffer and an organic modifier in a gradient or isocratic elution mode. nih.govnih.gov The detection is usually performed using a UV detector at a wavelength where both Vinorelbine and its impurities have significant absorbance.

Molecular and Cellular Investigations of Vinorelbine N Methiodide

In Vitro Binding Studies with Tubulin and Microtubules

Comparative Binding Affinities with Vinorelbine (B1196246) and other Vinca (B1221190) Alkaloids

Information regarding the specific binding affinities of Vinorelbine N-Methiodide with tubulin and microtubules, and comparative data with vinorelbine and other vinca alkaloids, is not available in the reviewed scientific literature.

Impact on Microtubule Polymerization and Dynamics (e.g., suppression of dynamic instability, treadmilling)

Detailed studies on the direct impact of this compound on microtubule polymerization and dynamics have not been specifically reported. However, its parent compound, vinorelbine, is well-documented as a microtubule inhibitor. Like other vinca alkaloids, vinorelbine's cytotoxic effects are mediated by inhibiting microtubule formation. This interference with tubulin polymerization disrupts the microtubule system, which is crucial during cell division. Vinca alkaloids, in general, are known to suppress microtubule dynamics, a key factor in their antimitotic activity.

Cellular Uptake and Intracellular Distribution Studies in Cell Lines (In Vitro)

Specific data on the cellular uptake and intracellular distribution of this compound in cell lines is not presently available. For the parent compound, vinorelbine, studies have shown it is highly distributed in tissues. The mechanism of cellular uptake for vinca alkaloids can be complex, and for some compounds, carrier systems can overcome multidrug resistance mechanisms, leading to higher intracellular concentrations.

Effects on Cell Cycle Progression in Preclinical Cell Models (e.g., M-phase arrest)

While there is no specific information on this compound, its parent compound, vinorelbine, is known to affect cell cycle progression. Vinorelbine can induce a block in the G2/M phase of the cell cycle. This arrest in mitosis is a characteristic effect of microtubule-destabilizing agents like vinca alkaloids. In some non-small cell lung cancer cell lines, treatment with vinorelbine resulted in a higher population of cells in the G2/M phases. Studies in leukemia and lymphoma cells have also shown that vinorelbine induces mitotic arrest in a time-dependent manner.

Induction of Apoptosis and Cell Death Pathways in In Vitro Systems

There is a lack of specific studies on the induction of apoptosis by this compound. However, the pro-apoptotic effects of vinorelbine are well-documented. Vinorelbine has been shown to induce apoptotic cell death in various cancer cell lines, including human osteosarcoma, leukemia, and lymphoma. The induction of apoptosis by vinorelbine can occur independently of p53 status. In some cell types, vinorelbine-induced cell death can happen during interphase, independently of mitotic arrest. The apoptotic pathway can involve the upregulation of caspase-3 and its active subunits. Furthermore, the pro-apoptotic protein BIM (BCL2L11) appears to play a role in mediating vinorelbine-induced cell death.

Interference with Other Cellular Processes (e.g., amino acid, cyclic AMP, glutathione metabolism, calmodulin-dependent Ca++-transport ATPase activity, cellular respiration, nucleic acid and lipid biosynthesis)

Specific research detailing the interference of this compound with other cellular processes is not available. For vinorelbine, it has been suggested that beyond its effects on microtubules, it may also interfere with various other cellular functions. These potentially include amino acid, cyclic AMP, and glutathione metabolism. Additionally, effects on calmodulin-dependent Ca++-transport ATPase activity, cellular respiration, and the biosynthesis of nucleic acids and lipids have been postulated for vinorelbine.

Role in Preclinical Resistance Mechanisms (e.g., multidrug resistance, P-glycoprotein interaction)

The development of resistance to chemotherapeutic agents is a significant hurdle in cancer treatment. For the vinca alkaloids, including vinorelbine, a primary mechanism of resistance is through the overexpression of efflux pumps that actively transport the drugs out of cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy. While direct studies on this compound in the context of preclinical resistance are not extensively documented in publicly available literature, an understanding of its parent compound, vinorelbine, and the chemical nature of quaternary ammonium (B1175870) compounds provides a basis for discussing its expected role in these mechanisms.

Multidrug resistance (MDR) is a phenomenon where cancer cells exhibit resistance to a broad range of structurally and functionally diverse anticancer drugs. A key player in MDR is the ATP-binding cassette (ABC) superfamily of transporters, with P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), being one of the most well-characterized members.

Vinorelbine is a known substrate for P-gp. researchgate.netnih.gov The overexpression of P-gp in tumor cells leads to decreased intracellular accumulation of vinorelbine, which is a common mechanism of acquired resistance. nih.gov Studies have shown that vinorelbine-resistant cancer cell lines often exhibit increased levels of P-gp. nih.gov This resistance can sometimes be reversed by the co-administration of P-gp inhibitors, such as verapamil or tariquidar. nih.gov

Another member of the ABC transporter family implicated in vinorelbine resistance is the Multidrug Resistance-Associated Protein 3 (MRP3). Research has indicated that higher expression levels of MRP3 may contribute to multidrug resistance in lung adenocarcinoma induced by vinorelbine. nih.gov

The introduction of a methyl iodide group to the vinorelbine structure, forming this compound, results in a quaternary ammonium salt. This chemical modification introduces a permanent positive charge and increases the molecule's polarity. Generally, highly polar and charged molecules are not ideal substrates for P-gp, which tends to transport lipophilic and amphipathic compounds. Therefore, it is plausible that this compound may exhibit a reduced affinity for P-gp compared to its parent compound, vinorelbine. This could potentially lead to circumvention of P-gp-mediated efflux and retention of cytotoxic activity in P-gp-overexpressing resistant cell lines.

Research on other vinca alkaloid derivatives has explored strategies to overcome P-gp-mediated resistance. For instance, modifications at the C20' position of vinblastine (B1199706) have led to the development of analogues with extraordinary potency that can overcome P-gp-derived efflux and resistance. acs.orgnih.gov These studies highlight that structural modifications can significantly alter the interaction of vinca alkaloids with efflux pumps.

While specific experimental data on this compound's interaction with P-gp and its role in MDR is lacking, the chemical principles of drug efflux pumps suggest that its quaternization could be a strategy to bypass this resistance mechanism. Further preclinical studies are necessary to directly evaluate the efficacy of this compound in vinorelbine-resistant cancer models and to elucidate its specific interactions with P-gp and other ABC transporters.

Table 1: Preclinical Resistance Mechanisms Associated with Vinorelbine

Resistance MechanismKey Protein(s)Effect on VinorelbinePotential Implication for this compound
Multidrug Resistance (MDR)P-glycoprotein (P-gp/MDR1)Increased efflux from cancer cells, leading to reduced intracellular concentration and efficacy. researchgate.netnih.govThe permanent positive charge may reduce its recognition and transport by P-gp, potentially overcoming this resistance mechanism.
Multidrug Resistance (MDR)Multidrug Resistance-Associated Protein 3 (MRP3)Implicated in resistance to vinorelbine in lung adenocarcinoma. nih.govInteraction with MRP3 is uncharacterized, but altered physicochemical properties may influence its recognition as a substrate.

Preclinical Pharmacological and Disposition Studies of Vinorelbine N Methiodide

In Vitro Metabolism and Biotransformation Pathways

Limited direct research on the in vitro metabolism and biotransformation of Vinorelbine (B1196246) N-Methiodide has been published. However, the metabolic pathways of the parent compound, vinorelbine, are well-documented and primarily occur in the liver.

Enzymatic Biotransformation (e.g., Cytochrome P450 Isoenzymes, CYP3A subfamily)

The involvement of the CYP3A subfamily in vinorelbine metabolism suggests a potential for drug-drug interactions with substances that inhibit or induce these enzymes. nih.gov

Identification of Further Metabolites

For vinorelbine, several metabolites have been identified in human biological matrices. nih.govnih.govnih.gov The primary metabolite identified is 4-O-deacetylvinorelbine, which has demonstrated antitumor activity similar to the parent compound. drugbank.com Another significant metabolite is vinorelbine N-oxide. drugbank.comnih.govnih.gov Research has identified a total of 17 metabolites of vinorelbine, resulting from phase I reactions such as deacetylation, dealkylation, oxidation, and hydroxylation. nih.gov Notably, no conjugated metabolites were observed. nih.gov One of the major metabolites formed in both recombinant and microsomal systems is a didehydro-vinorelbine. researchgate.net

Despite the number of metabolites, vinorelbine remains the major compound detected in various biological matrices. nih.gov

In Vitro Stability in Biological Matrices (e.g., plasma, liver microsomes)

There is a lack of specific data regarding the in vitro stability of Vinorelbine N-Methiodide in biological matrices. For the parent compound vinorelbine, its metabolism in human liver microsomes has been characterized, indicating its susceptibility to enzymatic degradation in this matrix. nih.gov The stability of a compound in plasma and liver microsomes is a critical parameter in preclinical studies as it helps predict its in vivo half-life and clearance. labcorp.comnuvisan.com Such studies typically involve incubating the compound with these biological matrices and measuring its disappearance over time. labcorp.com

Preclinical Pharmacokinetic Evaluation in Animal Models (if applicable)

Absorption, Distribution, Excretion in Non-Human Systems

Following intravenous administration in animal models, vinorelbine exhibits a multi-exponential decay, indicating rapid distribution from the plasma into tissues. nih.gov The volume of distribution is large, suggesting extensive tissue uptake. nih.gov Elimination is primarily through hepatic metabolism and biliary excretion, with fecal elimination being a major route. nih.govnih.gov Urinary excretion of the unchanged drug is relatively low. nih.govnih.gov Studies in mice have detailed the plasma pharmacokinetics, tissue disposition, and excretion pathways of vinorelbine. dntb.gov.ua

Tissue Distribution and Barrier Permeability in Animal Models (e.g., blood-brain barrier)

Vinorelbine demonstrates wide distribution into various tissues. drugbank.com The highest concentrations are typically found in organs of elimination like the liver and kidneys, with minimal distribution to the heart and brain. drugbank.com

Studies in rats have investigated the effect of vinorelbine on the permeability of the blood-brain barrier (BBB). nih.gov These studies indicated that vinorelbine can induce a disruption of the BBB. nih.gov However, the brain tissue levels of vinorelbine were found to be low, with less than 1% of the administered dose reaching the brain. nih.gov This suggests that while vinorelbine may affect BBB permeability, its own ability to cross this barrier is limited.

An article focusing solely on the preclinical pharmacological and disposition studies of this compound, specifically its plasma protein and tissue binding characteristics, cannot be generated at this time. Extensive searches for "this compound plasma protein binding in vitro," "this compound tissue binding ex vivo," "in vitro plasma protein binding of vinorelbine derivatives," "ex vivo tissue binding of vinorelbine derivatives," "this compound preclinical pharmacology," and "disposition of this compound" did not yield any specific data for this particular chemical compound.

The available research literature and preclinical data focus on the parent compound, Vinorelbine. While information on the plasma protein and tissue binding of Vinorelbine is available, the user's explicit instruction to focus solely on this compound prevents the inclusion of data for the parent compound. To adhere to the strict constraints of the request, and in the absence of any specific findings for this compound, the requested article section cannot be produced.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Impact of N-Methiodation on Physicochemical Properties and Biological Activity

The introduction of a methyl iodide group to one of the nitrogen atoms in the vinorelbine (B1196246) structure would result in a quaternary ammonium (B1175870) salt, Vinorelbine N-Methiodide. This chemical modification would fundamentally alter its physicochemical profile.

Expected Changes in Physicochemical Properties:

PropertyVinorelbine (Tertiary Amine)This compound (Quaternary Ammonium)Rationale
Solubility Moderately lipophilic, soluble in organic solvents.Increased hydrophilicity and water solubility.The permanent positive charge enhances interaction with polar solvents like water.
Lipophilicity (LogP) Higher LogP value.Lower LogP value.The ionic character significantly reduces its ability to partition into nonpolar environments.
Cell Membrane Permeability Can cross cell membranes via passive diffusion.Significantly reduced ability to cross cell membranes.The permanent positive charge hinders passive diffusion across the lipid bilayer.
Chemical Stability Generally stable, subject to oxidation.Potentially different stability profile due to the charged nitrogen.The electronic changes in the molecule could affect its degradation pathways.

Anticipated Impact on Biological Activity:

The alteration in physicochemical properties would likely have a significant impact on the biological activity of this compound. The reduced membrane permeability could drastically decrease its intracellular concentration, thereby diminishing its cytotoxic effects. Since vinca (B1221190) alkaloids exert their therapeutic action by binding to intracellular tubulin, a failure to efficiently enter the target cells would render the compound inactive.

However, quaternization can sometimes be exploited in drug design to target extracellular domains or to alter the mechanism of action. For instance, if this compound were to be actively transported into cells by a specific transporter that recognizes quaternary ammonium compounds, it might retain or even exhibit altered activity. Without experimental data, this remains speculative.

Comparative SAR Analysis with Other Vinorelbine Derivatives and Impurities

The structure-activity relationship of vinorelbine has been explored through the synthesis of numerous derivatives. Modifications at various positions of the catharanthine (B190766) and vindoline (B23647) moieties have been shown to influence its anti-cancer potency.

For instance, modifications at the C4 position of the vindoline ring have been shown to be critical for activity. Similarly, the integrity of the dimeric structure is essential. Vinorelbine itself is a semi-synthetic derivative of vinblastine (B1199706), with a modification on the catharanthine ring that contributes to its distinct therapeutic profile, including a potentially lower incidence of neurotoxicity.

Common derivatives and impurities of vinorelbine include oxidation products (N-oxides) and isomers. Vinorelbine N-oxide is a known metabolite and impurity. While both N-oxidation and N-methiodation involve modification of a nitrogen atom, the resulting electronic and steric properties are different. An N-oxide is neutral, whereas an N-methiodide is permanently charged. This charge difference is a critical determinant of biological activity, with the charged nature of the N-methiodide likely leading to a more pronounced decrease in cell permeability and, consequently, activity compared to the N-oxide.

Correlations between Structural Modifications and Microtubule Modulating Effects

Vinca alkaloids, including vinorelbine, exert their cytotoxic effects by interfering with microtubule dynamics. They bind to β-tubulin at the vinca domain, which is located at the positive end of microtubules. This binding inhibits tubulin polymerization and leads to the depolymerization of existing microtubules, ultimately causing mitotic arrest and apoptosis in rapidly dividing cancer cells.

The specific structural features of vinorelbine are crucial for its high-affinity binding to tubulin. The permanent positive charge introduced by N-methiodation could have several consequences for its interaction with microtubules:

Altered Binding Affinity: The introduction of a bulky and charged methyl iodide group could sterically hinder the binding of the molecule to its target site on tubulin. Furthermore, the electronic changes could disrupt the key hydrogen bonding and hydrophobic interactions that are essential for high-affinity binding.

Modified Mechanism of Action: While speculative, a charged derivative might interact differently with the microtubule structure. However, given the intracellular location of the target, the primary challenge remains for the compound to reach the microtubules in sufficient concentrations.

Without experimental evidence from tubulin polymerization assays or cell-based studies with this compound, any correlation between this specific modification and microtubule modulating effects remains theoretical.

Design and Synthesis of Novel Vinorelbine Analogues Based on N-Methiodide Insights

While direct information on this compound is scarce, the concept of quaternization in drug design can offer insights for creating novel analogues. The synthesis of a quaternary ammonium salt like this compound would typically involve the reaction of vinorelbine with methyl iodide.

Although the permanent charge of an N-methiodide derivative is generally detrimental to the activity of drugs targeting intracellular components, this property could be leveraged in several ways for the design of new analogues:

Targeted Delivery Systems: The high water solubility of a quaternary ammonium salt could be advantageous for formulating prodrugs or for use in antibody-drug conjugates (ADCs). In an ADC, the vinorelbine derivative would be linked to a monoclonal antibody that targets a specific cancer cell surface antigen. The ADC would be internalized, and the active drug released inside the cell, bypassing the permeability issue.

Pro-drug Strategies: A quaternary ammonium derivative could be designed as a pro-drug that is converted to the active, uncharged form at the target site. This would require a specific chemical or enzymatic cleavage mechanism to remove the methyl group and the positive charge.

Extracellular Targets: If an extracellular target for a vinca alkaloid were to be identified, a charged derivative like this compound could be designed to specifically interact with it, avoiding off-target effects within the cell.

Role in Drug Discovery, Development, and Research Quality Assurance

Function as a Pharmaceutical Reference Standard and Impurity Standard

Vinorelbine (B1196246) N-Methiodide is identified as a process-related impurity of Vinorelbine. In the context of pharmaceutical manufacturing and quality assurance, it serves as a crucial reference standard. Pharmaceutical reference standards are highly purified compounds used as a benchmark for analytical tests.

The primary functions of Vinorelbine N-Methiodide as a standard are:

Identification: It is used to confirm the presence or absence of this specific impurity in batches of Vinorelbine drug substance and drug product.

Quantification: As a quantitative standard, it allows for the precise measurement of the amount of this compound present in a sample. This is essential for ensuring that the level of the impurity remains below a predefined, safe limit.

Method Validation: It is used to validate the performance of analytical methods, such as High-Performance Liquid Chromatography (HPLC), ensuring that the method is accurate, precise, and specific for detecting and quantifying this impurity.

By providing a reliable point of reference, this impurity standard is indispensable for maintaining the quality and consistency of Vinorelbine from batch to batch.

Implications for Vinorelbine Drug Substance and Drug Product Purity Assessment

The purity of an active pharmaceutical ingredient (API) like Vinorelbine is a critical attribute that directly impacts its safety and efficacy. This compound, as a known impurity, has significant implications for the purity assessment of both the drug substance and the final drug product.

Its presence must be monitored and controlled throughout the manufacturing process. The use of a well-characterized this compound reference standard enables pharmaceutical manufacturers to:

Develop and validate robust analytical procedures capable of separating and quantifying this impurity from the main Vinorelbine peak and other potential impurities.

Routinely test batches of raw materials, intermediates, and the final product to ensure they meet the stringent purity specifications set by regulatory authorities.

Investigate any deviations in the manufacturing process that might lead to an increase in the level of this impurity.

The accurate assessment of impurities like this compound is a fundamental aspect of Good Manufacturing Practices (GMP) and is a key component of the data package submitted to regulatory agencies for drug approval and ongoing commercialization.

Methodology for Impurity Profiling and Limit Determination in Vinorelbine Formulations

Impurity profiling is the process of identifying and quantifying all potential impurities in a pharmaceutical product. For Vinorelbine formulations, this is a critical step to ensure patient safety.

Methodology: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique used for the impurity profiling of Vinorelbine. nih.gov A typical HPLC method would involve:

Column: A reversed-phase column (e.g., C8 or C18) is often used to separate Vinorelbine from its impurities based on their differing polarities.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like methanol (B129727) or acetonitrile) is used to elute the compounds from the column. The composition of the mobile phase is optimized to achieve the best separation.

Detection: A UV detector is commonly employed, as Vinorelbine and its related impurities absorb ultraviolet light at a specific wavelength.

Identification: The retention time of a peak in the sample chromatogram is compared to that of the this compound reference standard to identify its presence.

Quantification: The area of the impurity peak is proportional to its concentration. By running a known concentration of the reference standard, the amount of the impurity in the sample can be calculated.

For structural confirmation, HPLC may be coupled with Mass Spectrometry (HPLC-MS), which provides information about the molecular weight of the impurity.

Limit Determination: The acceptable limit for an impurity like this compound is established based on guidelines from the International Council for Harmonisation (ICH). ich.org The process involves:

Identification Threshold: The level above which an impurity must be identified.

Qualification Threshold: The level above which an impurity must be qualified, meaning that its biological safety must be established. tga.gov.au The qualification of an impurity can be done by submitting toxicological data or by demonstrating that the level of the impurity is comparable to levels found in Vinorelbine batches used in clinical trials. tga.gov.au According to ICH guidelines, for a drug with a maximum daily dose of less than 2 grams, the qualification threshold is generally 0.15% or 1 mg per day intake, whichever is lower. nih.gov

Contribution to Understanding Vinorelbine Degradation Pathways and Stability

While this compound is primarily considered a process-related impurity, its role in understanding the stability of Vinorelbine is significant. The chemical name "N-Methiodide" suggests its formation is likely due to a reaction involving a methylating agent and an iodide source, which could be present as reagents or intermediates in the synthetic pathway. senieer.comganeshremedies.com

Its contribution to stability studies is mainly through:

Specificity of Analytical Methods: Stability studies involve subjecting the drug to stress conditions (e.g., heat, light, humidity, acid, base, oxidation) to intentionally induce degradation. biopharminternational.comnih.govpharmaceuticalonline.com The analytical method used for these studies must be "stability-indicating," meaning it can separate the intact drug from all its degradation products and other impurities, including process-related ones like this compound. The availability of the this compound standard helps to ensure that any peak corresponding to this impurity is correctly identified and does not interfere with the peaks of actual degradation products.

Distinguishing Degradants from Process Impurities: By having a clear profile of process-related impurities before starting a stability study, any new peaks that appear under stress conditions can be confidently identified as degradation products. This is crucial for accurately mapping the degradation pathways of Vinorelbine. Known degradation products of Vinorelbine include compounds like 3,6-epoxy vinorelbine, 4-O-deacetylvinorelbine, and vinorelbine N-oxide. google.com

Therefore, while not a typical degradation product itself, the study of this compound is integral to the development of robust, stability-indicating methods that are essential for determining the shelf-life and appropriate storage conditions for Vinorelbine formulations. gabi-journal.net

Potential as a Biomarker in Preclinical Research (if applicable)

There is currently no scientific evidence in published literature to suggest that this compound has any potential or application as a biomarker in preclinical research. Its role is firmly established within the domain of pharmaceutical chemistry and quality control as a process-related impurity and reference standard. Biomarkers are typically endogenous molecules or substances that can be measured to indicate a biological state, disease process, or response to a therapeutic intervention. A synthetic, process-related impurity would not fit this definition or application.

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Docking Studies of Vinorelbine (B1196246) N-Methiodide

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for elucidating the binding mechanism of a drug candidate at its protein target.

While specific molecular docking studies for Vinorelbine N-Methiodide have not been detailed, extensive research on its parent compound, vinorelbine, provides a framework for how such an analysis would be approached. Docking studies on vinorelbine have been performed to understand its interaction with its primary target, tubulin, the protein subunit of microtubules. These studies reveal the most favorable binding modes and the specific molecular interactions that stabilize the drug-protein complex.

For instance, a study investigating vinorelbine's interaction with α,β-tubulin revealed key binding details. The binding free energies were calculated using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). Such analyses for this compound would be critical to determine if the addition of the N-methiodide group, a quaternary ammonium (B1175870) salt, alters the binding affinity or orientation within the vinca (B1221190) domain of tubulin. The permanent positive charge on the nitrogen atom could introduce new electrostatic interactions or steric hindrances that could either enhance or diminish its binding efficacy compared to vinorelbine.

Table 1: Example Binding Free Energy Calculations for Vinorelbine with Tubulin Structures This table presents data for the parent compound, Vinorelbine, and is illustrative of the type of data generated in molecular docking studies.

Tubulin PDB IDBinding Free Energy (kcal/mol) with VinorelbineComputational Method
7CNN-50.39MM/PB(GB)SA
4O2B-28.5MM/PB(GB)SA
1SA0-17.59MM/PB(GB)SA

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. acs.org A QSAR model allows for the prediction of the activity of new, unsynthesized molecules. acs.org

A QSAR study for a series of vinorelbine derivatives, including this compound, would involve calculating a range of molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. The goal is to create a regression model that correlates these descriptors with observed biological activity (e.g., IC50 values against a cancer cell line). Such a model could predict whether the quaternization of the nitrogen in the vindoline (B23647) moiety is a favorable modification for cytotoxic activity and guide the synthesis of further derivatives. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies This table is a general representation of descriptors used in QSAR and is not specific to this compound.

Descriptor CategoryExamplesInformation Provided
ElectronicPartial charges, Dipole moment, HOMO/LUMO energiesDescribes the distribution of electrons and reactivity.
StericMolecular volume, Surface area, Molar refractivityRelates to the size and shape of the molecule.
HydrophobicLogP (Partition coefficient)Quantifies the molecule's solubility characteristics.
TopologicalConnectivity indices, Wiener indexDescribes the atomic arrangement and branching.

Simulations of Molecular Interactions and Conformational Dynamics

Molecular Dynamics (MD) simulations provide powerful insights into the dynamic nature of molecules and their interactions over time. An MD simulation calculates the motion of atoms in a molecular system, offering a view of conformational changes and the stability of intermolecular interactions that static models like docking cannot fully capture.

There are no specific published MD simulation studies focused on this compound. However, applying this technique would be highly informative. An MD simulation could track the conformational flexibility of this compound both in an aqueous environment and when bound to its tubulin target.

Key questions that could be addressed by MD simulations include:

Does the presence of the methyl group and the associated charge alter the stability of key hydrogen bonds or hydrophobic interactions at the binding site?

What is the role of water molecules in mediating the interaction between the quaternary ammonium group and the protein target?

By simulating the dynamic behavior of the drug-target complex, researchers could gain a deeper understanding of the factors governing binding affinity and residence time, which are critical determinants of a drug's efficacy.

Table 3: Potential Insights from Molecular Dynamics Simulations of this compound This table outlines the potential research outcomes from applying MD simulations to the compound.

Simulation TargetPotential InsightsRelevance to Drug Design
Compound in solutionIdentification of low-energy conformers; assessment of overall molecular flexibility.Understanding the pre-binding conformational state of the drug.
Compound bound to tubulinAnalysis of binding site stability; identification of key stable/transient interactions; role of water molecules.Explaining the basis of binding affinity and guiding modifications to improve it.
Comparison with VinorelbineUnderstanding the dynamic effect of the N-methiodide modification on binding and conformation.Validating the chemical modification strategy for improved biological activity.

Future Research Directions and Open Questions

Exploration of Undiscovered In Vitro Biological Activities

The in vitro biological profile of Vinorelbine (B1196246) N-Methiodide remains largely unexplored. Future research should systematically evaluate its cytotoxic and cytostatic effects across a panel of human cancer cell lines.

Key Research Questions:

Cytotoxicity: Does Vinorelbine N-Methiodide exhibit cytotoxic activity against cancer cell lines, and how does this compare to the parent compound, vinorelbine? Studies utilizing assays such as the MTT or XTT assay would be crucial to determine the half-maximal inhibitory concentration (IC50) in various cancer types, including non-small cell lung cancer and breast cancer, for which vinorelbine is clinically used. mdpi.comresearchgate.net

Mechanism of Action: Given that vinca (B1221190) alkaloids primarily function by inhibiting microtubule polymerization, it is essential to investigate if this compound retains this mechanism. europa.eunih.gov In vitro tubulin polymerization assays and immunofluorescence studies to observe effects on the microtubule network in treated cells would provide valuable insights.

Cell Cycle Effects: Does this compound induce cell cycle arrest, a characteristic feature of vinca alkaloids? nih.gov Flow cytometry analysis of treated cells would be instrumental in determining its impact on different phases of the cell cycle.

Apoptosis Induction: Investigating the ability of this compound to induce apoptosis is a critical area of inquiry. Assays for caspase activation, PARP cleavage, and Annexin V staining would help to elucidate its pro-apoptotic potential. nih.gov

A comparative analysis of the in vitro activity of this compound with vinorelbine and its known metabolites, such as Vinorelbine N-oxide and 4-O-deacetylvinorelbine, would be particularly informative. drugbank.comnih.govnih.gov

Advanced Analytical Techniques for Trace-Level Detection

The development of sensitive and specific analytical methods for the detection and quantification of this compound at trace levels is a prerequisite for any further pharmacological and metabolic studies.

Proposed Analytical Approaches:

Analytical TechniquePotential ApplicationRationale
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Quantification in biological matrices (plasma, urine, tissue) and pharmaceutical preparations.HPLC-MS/MS offers high sensitivity and specificity, which is essential for distinguishing this compound from the parent drug and other metabolites. nih.govnih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) Structural confirmation and identification in complex matrices.HRMS provides accurate mass measurements, aiding in the unambiguous identification of the compound, especially when reference standards are scarce. news-medical.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation of the synthesized compound and potential metabolites.NMR is a powerful tool for determining the precise chemical structure of novel compounds. tandfonline.com
Capillary Electrophoresis (CE) Separation and quantification, particularly for charged molecules.As a quaternary ammonium (B1175870) compound, this compound is permanently charged, making it an ideal candidate for analysis by CE.

Future research should focus on validating these methods according to international guidelines, establishing limits of detection (LOD) and quantification (LOQ), and assessing linearity, accuracy, and precision.

Mechanistic Investigations into its Formation and Fate in Biological Systems

Understanding the potential formation and metabolic fate of this compound within biological systems is a critical area of inquiry.

Key Research Areas:

Formation Pathways: It is important to determine if this compound can be formed metabolically from vinorelbine. While N-oxidation is a known metabolic pathway for vinorelbine, the formation of a quaternary N-methyl derivative is less common for xenobiotics. drugbank.comhyphadiscovery.com In vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes could investigate this possibility.

In Vitro Metabolic Stability: Assessing the metabolic stability of this compound in liver microsomes and hepatocytes will provide initial insights into its potential for in vivo persistence.

Metabolite Identification: If this compound is found to be metabolized, the identification of its metabolites using techniques like HPLC-HRMS will be crucial.

Cellular Uptake and Efflux: As a quaternary ammonium compound, its cellular permeability may differ significantly from vinorelbine. Investigating its uptake and efflux in cancer cells, including its potential as a substrate for drug transporters like P-glycoprotein, is warranted. nih.govmdpi.com

Development of Novel Vinorelbine Derivatives with Modified N-Methiodation Susceptibility

Should this compound demonstrate interesting biological properties, a medicinal chemistry program could be initiated to synthesize novel vinorelbine derivatives with modified susceptibility to N-methiodation.

Potential Strategies:

Steric Hindrance: Introducing bulky substituents near the nitrogen atom that undergoes methylation could sterically hinder the reaction, reducing the formation of the N-methyl derivative.

Electronic Modifications: Altering the electronic properties of the tertiary amine through the introduction of electron-withdrawing or electron-donating groups could influence its nucleophilicity and, consequently, its reactivity towards methylating agents.

Prodrug Approaches: Designing prodrugs of vinorelbine that mask the susceptible nitrogen atom could prevent N-methiodation. These prodrugs would be designed to release the active vinorelbine within the target tissue.

The synthesis and evaluation of such derivatives could lead to the development of new anticancer agents with improved pharmacological profiles. europa.euresearchgate.netjopir.in

Application in Mechanistic Preclinical Toxicology Studies

If this compound is found to be a significant metabolite or degradation product of vinorelbine, or if it exhibits unique biological activities, its use in mechanistic preclinical toxicology studies would be relevant.

Potential Toxicological Investigations:

Comparative Cytotoxicity in Normal Cells: Evaluating the cytotoxicity of this compound in non-cancerous cell lines (e.g., fibroblasts, endothelial cells) and comparing it to vinorelbine would provide an initial assessment of its therapeutic index.

Neurotoxicity Assessment: Vinca alkaloids are known for their neurotoxicity. nih.govdocumentsdelivered.com In vitro models of neurotoxicity, such as neurite outgrowth assays using PC-12 cells, could be employed to determine if this compound possesses a similar neurotoxic potential.

Cardiotoxicity Evaluation: Assessing potential cardiotoxic effects using in vitro models, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), would be a valuable component of a preclinical safety assessment.

In Vivo Acute Toxicity: Should in vitro studies warrant further investigation, acute toxicity studies in animal models could be conducted to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity. mdpi.com

These preclinical toxicology studies are essential to understand the safety profile of this compound and to determine its potential for further development. nih.gov

Q & A

Q. What are the validated analytical methods for quantifying Vinorelbine N-Methiodide in pharmaceutical formulations?

  • Methodological Guidance : High-performance liquid chromatography (HPLC) with diode-array detection is the gold standard. The USP-recommended protocol involves injecting equal volumes of standard and assay preparations, measuring peak responses, and calculating concentration using the formula: (778.93/1079.11)C(L/D)(rU/rS) . Ensure calibration curves are validated across the expected concentration range (e.g., 0.1–10 µg/mL) and assess intra-/inter-day precision (CV < 5%). Include system suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) to confirm method robustness .

Q. How do stability studies for this compound formulations align with ICH guidelines?

  • Methodological Guidance : Conduct accelerated stability testing under conditions of 40°C/75% RH for 6 months, monitoring degradation products via HPLC. Key parameters include:
  • Chemical stability : <10% degradation of the active ingredient.
  • Physical stability : No precipitation or pH shifts outside ±0.5 units.
  • Microbiological stability : Sterility maintained in injectable formulations.
    Reference USP standards for acceptance criteria and validate stability-indicating methods .

Q. What preclinical models are used to evaluate the antitumor efficacy of this compound?

  • Methodological Guidance : Use xenograft models (e.g., MDA-MB-231 for triple-negative breast cancer) implanted in immunodeficient mice. Administer this compound intravenously at 15–25 mg/kg weekly, monitoring tumor volume via caliper measurements. Compare progression-free survival (PFS) and tumor growth inhibition rates (TGIR) against controls. Include histopathological analysis to assess mitotic arrest and apoptosis markers (e.g., cleaved caspase-3) .

Advanced Research Questions

Q. How to design a phase II trial evaluating this compound with capecitabine in HER2-negative metastatic breast cancer?

  • Methodological Guidance :
  • Population : Anthracycline/taxane-pretreated patients with measurable disease (RECIST 1.1).
  • Dosing : Vinorelbine (25 mg/m² IV days 1, 8) + capecitabine (1000 mg/m² oral twice daily, days 1–14) every 21 days .
  • Endpoints : Primary = objective response rate (ORR); Secondary = PFS, overall survival (OS), toxicity (CTCAE v5.0).
  • Statistical Plan : Simon’s two-stage design (α = 0.05, β = 0.20) with interim analysis after 15 patients. Power calculations should assume a 30% ORR improvement over historical monotherapy data .

Q. How to resolve discrepancies in PFS outcomes between this compound combination regimens?

  • Methodological Guidance : Conduct a meta-analysis of trials (e.g., GEICAM, KCSG-BR15-17) using fixed/random-effects models. Stratify by:
  • Prior therapies : Anthracycline/taxane-refractory vs. sensitive populations.
  • Dosing schedules : Weekly vs. biweekly administration.
  • Biomarkers : ER/PR status, Ki-67 index.
    Use I² statistics to quantify heterogeneity. If I² > 50%, perform subgroup analysis or meta-regression to identify confounding variables (e.g., median age, ECOG performance status) .

Q. What strategies optimize pharmacokinetic (PK) consistency in patients with hepatic impairment?

  • Methodological Guidance :
  • Population PK modeling : Collect plasma samples at 0, 1, 2, 4, 8, 24 h post-dose. Use non-compartmental analysis (NCI WinNonlin) to estimate AUC, Cmax, and clearance.
  • Dose adjustment : For bilirubin >1.5× ULN, reduce dose by 50% and monitor hematologic toxicity (e.g., neutropenia grade ≥3).
  • Drug-drug interactions : Screen for CYP3A4 inhibitors (e.g., ketoconazole) that may increase Vinorelbine exposure .

Q. How to validate biomarkers predictive of this compound resistance in vitro?

  • Methodological Guidance :
  • Cell lines : Establish resistant sublines (e.g., MCF-7/VNR) via stepwise exposure to increasing drug concentrations (IC50 × 2 increments).
  • Omics profiling : Perform RNA-seq to identify upregulated efflux transporters (e.g., ABCB1) or tubulin isoforms (e.g., βIII-tubulin). Validate via qPCR and Western blot.
  • Functional assays : Use siRNA knockdown to confirm resistance mechanisms. Assess collateral sensitivity to alternative antimitotics (e.g., eribulin) .

Data Contradiction and Reproducibility

Q. Why do progression-free survival (PFS) outcomes vary between trials using similar this compound combinations?

  • Methodological Guidance : Variations arise from:
  • Patient stratification : Differences in prior therapy lines (e.g., 1 vs. ≥2) or metastatic burden.
  • Endpoint definitions : Some trials use investigator-assessed vs. independent radiological review.
  • Statistical assumptions : Inadequate power to detect <20% PFS differences.
    Mitigate by adhering to CONSORT guidelines, pre-specifying stratification factors, and using centralized imaging .

Q. How to address conflicting toxicity profiles in oral vs. intravenous this compound formulations?

  • Methodological Guidance : Compare safety data from phase I trials using Common Terminology Criteria for Adverse Events (CTCAE). Key differences include:
  • Oral : Higher incidence of grade 1–2 nausea (25% vs. 10% IV) due to first-pass metabolism.
  • IV : Increased neutropenia (grade ≥3: 35% vs. 20% oral).
    Conduct bioavailability studies to correlate PK parameters (e.g., Cmax, AUC) with toxicity thresholds .

Methodological Rigor and Reporting

Q. How to ensure reproducibility of this compound combination therapy studies?

  • Methodological Guidance :
  • Preclinical : Follow ARRIVE 2.0 guidelines; report tumor implantation site, randomization method, and blinding during measurements.
  • Clinical : Adopt SPIRIT guidelines for trial protocols; detail dose modifications, supportive care (e.g., G-CSF use), and criteria for progression.
  • Data sharing : Deposit raw PK/PD datasets in repositories like ClinicalTrials.gov or Dryad .

Q. What are common pitfalls in designing translational studies for this compound?

  • Methodological Guidance :
  • Sample size : Underpowered biomarker analyses (e.g., n < 50 for correlative endpoints).
  • Timing : Mismatch between blood/tissue sampling and pharmacodynamic effects (e.g., post-dose day 3 for mitotic arrest markers).
  • Controls : Lack of baseline biopsies or paired samples to assess intra-patient changes.
    Use adaptive designs (e.g., biomarker-stratified randomization) and pre-specify hypotheses to avoid data dredging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.